2-Butyl-4-methyl-1,3-dioxolane
Overview
Description
2-Butyl-4-methyl-1,3-dioxolane (BMD) is a cyclic ether compound, an organic compound with the molecular formula C6H12O2. It is a colorless, volatile liquid with a mild odor and a low boiling point of only 33°C. BMD is a versatile compound that has been used in a variety of applications, such as solvent extraction, polymerization, and as a reagent for the synthesis of other compounds. Its unique properties also make it a useful tool in scientific research, particularly in the study of biochemical and physiological processes.
Scientific Research Applications
1. Renewable Gasoline and Solvents
2,3-Butanediol (2,3-BD), a renewable alcohol derived from biomass sugars, can be transformed into a mixture of dioxolanes including 2-ethyl-2,4,5-trimethyl-1,3-dioxolanes and 4,5-dimethyl-2isopropyl dioxolanes. These dioxolanes have potential applications as sustainable gasoline blending components, diesel oxygenates, and industrial solvents due to their high anti-knock index and low solubility in water (Harvey, Merriman, & Quintana, 2016).
2. Methyl Vinyl Ketone Equivalents
2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane have been synthesized from 4-hydroxy-2-butanone and ethylene glycol, serving as useful methyl vinyl ketone equivalents. These compounds find application in various organic syntheses (Petroski, 2002).
3. Chiral Building Blocks
5-Methyl-4H-1,3-dioxins, transformed into 4-hydroxymethyl-4-methyl-1,3-dioxolanes, have been used as chiral building blocks. These are significant in the creation of various asymmetric molecules, beneficial in pharmaceutical and agrochemical industries (Flock, Frauenrath, & Wattenbach, 2005).
4. Vic-Dioxime Complex Synthesis
1,3-Dioxolanes have been used in the synthesis of vic-dioxime complexes, which have potential applications in coordination chemistry. These complexes are valuable in the study of metal-ligand interactions and catalysis (Canpolat & Kaya, 2005).
5. Synthesis of Acetophenone Derivatives
Lithiation of 2-(chloroaryl)-2-methyl-1,3-dioxolanes has been utilized in the synthesis of new ortho-functionalized acetophenone derivatives. This method is significant in pharmaceutical and fine chemical synthesis (Lukács, Porcs-Makkay, & Simig, 2003).
6. Additives to Lubricating Oils
Xanthogenate methylated 1.3-dioxolane has been studied as an additive to industrial oils. Their high antiseize efficiency suggests potential use in manufacturing industrial oils for lubricating various industrial equipment (Mustafayev et al., 2019).
Mechanism of Action
Target of Action
This compound is a type of organic compound, typically used as a solvent and intermediate
Biochemical Pathways
The gas-phase thermal decomposition of a similar compound, 2-methyl-1,3-dioxolane, has been studied
Pharmacokinetics
As such, its impact on bioavailability is currently unknown .
Result of Action
It has been noted for its sweet, ethereal, musty, and slightly fermented odor, with fruity apple and banana nuances . It also has a creamy, cocoa, woody, juicy fruit taste with apple, pineapple, and dairy cheesy nuances . These characteristics suggest that it may have applications in the food and beverage industry.
Action Environment
Like many organic compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
2-butyl-4-methyl-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-8-9-6-7(2)10-8/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZJUXYVLRJTMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1OCC(O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20868280 | |
Record name | 2-Butyl-4-methyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20868280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colourless liquid; Nutty, fatty aroma | |
Record name | Valeraldehyde propyleneglycol acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1712/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
176.00 to 177.00 °C. @ 760.00 mm Hg | |
Record name | Valeraldehyde propyleneglycol acetal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032551 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in organic solvents, Soluble (in ethanol) | |
Record name | Valeraldehyde propyleneglycol acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1712/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.900-0.906 | |
Record name | Valeraldehyde propyleneglycol acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1712/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
74094-60-3 | |
Record name | 2-Butyl-4-methyl-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74094-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valeraldehyde propyleneglycol acetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074094603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butyl-4-methyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20868280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-butyl-4-methyl-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.625 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Valeraldehyde propyleneglycol acetal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032551 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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